molecular formula C14H18Br2N2O2 B14803959 2-(2,4-dibromophenoxy)-N'-[(2E)-4-methylpentan-2-ylidene]acetohydrazide

2-(2,4-dibromophenoxy)-N'-[(2E)-4-methylpentan-2-ylidene]acetohydrazide

Cat. No.: B14803959
M. Wt: 406.11 g/mol
InChI Key: JSVOJBCPKOEWOZ-LICLKQGHSA-N
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Description

2-(2,4-Dibromophenoxy)-N’-[(2E)-4-methylpentan-2-ylidene]acetohydrazide is a chemical compound with the molecular formula C8H8Br2N2O2 and a molecular weight of 323.97 g/mol . This compound is known for its unique structure, which includes two bromine atoms attached to a phenoxy group and an acetohydrazide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenoxy)-N’-[(2E)-4-methylpentan-2-ylidene]acetohydrazide typically involves the reaction of 2,4-dibromophenol with chloroacetyl chloride to form 2-(2,4-dibromophenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(2,4-dibromophenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 4-methylpentan-2-one under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromophenoxy)-N’-[(2E)-4-methylpentan-2-ylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dibromophenoxy)-N’-[(2E)-4-methylpentan-2-ylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenoxy)-N’-[(2E)-4-methylpentan-2-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dibromophenoxy)-N’-[(2E)-4-methylpentan-2-ylidene]acetohydrazide is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its applications in multiple fields of scientific research further highlight its versatility and importance .

Properties

Molecular Formula

C14H18Br2N2O2

Molecular Weight

406.11 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)-N-[(E)-4-methylpentan-2-ylideneamino]acetamide

InChI

InChI=1S/C14H18Br2N2O2/c1-9(2)6-10(3)17-18-14(19)8-20-13-5-4-11(15)7-12(13)16/h4-5,7,9H,6,8H2,1-3H3,(H,18,19)/b17-10+

InChI Key

JSVOJBCPKOEWOZ-LICLKQGHSA-N

Isomeric SMILES

CC(C)C/C(=N/NC(=O)COC1=C(C=C(C=C1)Br)Br)/C

Canonical SMILES

CC(C)CC(=NNC(=O)COC1=C(C=C(C=C1)Br)Br)C

Origin of Product

United States

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